2-Chloro-3-(pyrrolidin-1-yl)quinoxaline
Description
General Overview of Quinoxalines in Medicinal Chemistry
Quinoxaline (B1680401), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, has garnered significant attention in medicinal chemistry. nih.govwikipedia.org Also known as benzopyrazine, this nitrogen-containing heterocyclic structure is a crucial building block in the development of various therapeutic agents. pulsus.comresearchgate.net The quinoxaline nucleus is present in several antibiotics, such as echinomycin, levomycin, and actinomycin, which are noted for their ability to inhibit the growth of Gram-positive bacteria and their effectiveness against certain transplantable tumors. nih.gov
The inherent chemical properties of the quinoxaline system, including its aromaticity and the presence of nitrogen atoms, allow for a wide array of chemical modifications. ijpsjournal.com This versatility makes quinoxalines a subject of extensive research, leading to the discovery of compounds with a broad spectrum of biological activities. mdpi.combenthamdirect.com Researchers have explored quinoxaline derivatives for their potential use as anticancer, antimicrobial, antiviral, anti-inflammatory, antimalarial, and antidepressant agents. nih.govsapub.orgsemanticscholar.orgresearchgate.net The stability of the fused ring system provides a robust scaffold for developing new drugs. pulsus.com
Significance of Substituted Quinoxalines in Pharmaceutical Applications
The therapeutic potential of the quinoxaline core is greatly expanded through the addition of various substituents at different positions on the rings. nih.gov The process of creating substituted quinoxalines allows chemists to fine-tune the molecule's properties to enhance its biological activity, selectivity, and pharmacokinetic profile. pulsus.com These modifications have led to the development of numerous compounds with diverse pharmaceutical applications. ijpsjournal.commdpi.com
Substituted quinoxalines are significant therapeutic agents in the pharmaceutical industry. nih.govmdpi.com For instance, different substitutions on the quinoxaline ring have yielded compounds with potent anticancer, antibacterial, antifungal, and antiviral properties. nih.govpharmaceuticaljournal.netnih.gov The introduction of specific functional groups can influence how the molecule interacts with biological targets, such as enzymes or receptors. pharmatutor.org Research has shown that 2,3-disubstituted quinoxalines, in particular, exhibit significant antimicrobial potential. pharmaceuticaljournal.net This ability to systematically alter the structure and function of quinoxalines makes them a highly valuable scaffold in modern drug discovery. researchgate.net
Specific Focus: 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline as a Research Scaffold
Within the vast family of quinoxaline derivatives, this compound serves as a key intermediate and research scaffold for the synthesis of new biologically active molecules. elsevier.comjohnshopkins.edu A research scaffold is a core chemical structure that can be systematically modified to create a library of related compounds for biological screening. The structure of this specific compound features a reactive chlorine atom at the 2-position and a pyrrolidine (B122466) ring at the 3-position of the quinoxaline core. uni.lu
The presence of the chloro group provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. elsevier.com This makes it a versatile building block for creating new derivatives. A 2023 study highlighted the synthesis of novel 3-(pyrrolidin-1-yl)quinoxaline derivatives where the chlorine at the C2 position was replaced by different substituents through ether or amine linkages. elsevier.comjohnshopkins.edu These newly synthesized compounds were then evaluated for their antimicrobial activity, with some showing excellent potency against bacterial strains, demonstrating the utility of the this compound scaffold in developing new therapeutic options to combat antimicrobial resistance. elsevier.comjohnshopkins.edu
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN3 |
| Monoisotopic Mass | 233.07198 Da |
| Predicted XlogP | 3.1 |
| InChI Key | WMISMJBLVOHZDE-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC3=CC=CC=C3N=C2Cl |
Data sourced from PubChem uni.lu
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Actinomycin |
| Echinomycin |
| Levomycin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-pyrrolidin-1-ylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-11-12(16-7-3-4-8-16)15-10-6-2-1-5-9(10)14-11/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMISMJBLVOHZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285448 | |
| Record name | 2-chloro-3-(pyrrolidin-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57049-94-2 | |
| Record name | NSC41970 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-(pyrrolidin-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-(pyrrolidin-1-yl)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity and Pharmacological Potential
Anti-inflammatory and Antioxidant Properties
In Vitro and In Vivo Anti-inflammatory Evaluations
Quinoxaline (B1680401) derivatives have been identified as a promising class of anti-inflammatory agents. sapub.org Research into related compounds has demonstrated notable efficacy in both laboratory and living models. For instance, studies on aminoalcohol-based quinoxaline derivatives revealed a reduction in leukocyte migration and levels of pro-inflammatory cytokines such as IL-1β and TNF-α in a mouse model of peritonitis. nih.gov In one study, two derivatives, DEQX and OAQX, significantly reduced inflammation and exhibited peripheral analgesic effects. nih.gov Another study investigated a 3-hydrazinoquinoxaline-2-thiol (B1673409) derivative formulated as a topical gel, which proved successful in mitigating acute inflammation in a rat paw model. ijpsonline.com This compound demonstrated anti-inflammatory effects comparable to diclofenac (B195802) by reducing levels of TNF-α and cyclooxygenase (COX). ijpsonline.com
Furthermore, the development of dual inhibitors targeting both cyclooxygenases (COX-1/COX-2) and lipoxygenase (LOX) is a rational approach to creating safer anti-inflammatory drugs. lookchem.com Derivatives featuring a pyrrolidine-2,5-dione scaffold have shown preferential COX-2 affinity in the submicromolar to nanomolar range and demonstrated significant in-vivo anti-inflammatory activity in carrageenan-induced paw edema tests. lookchem.com While these findings highlight the anti-inflammatory potential of the broader quinoxaline class, specific in vitro and in vivo anti-inflammatory evaluations for 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline are not detailed in the reviewed literature.
Reactive Oxygen Species Scavenging Activity
Reactive oxygen species (ROS) are implicated in numerous pathological conditions, and compounds with antioxidant properties are of significant therapeutic interest. The ROS scavenging activity of flavonoids, for example, is often attributed to the hydroxyl groups in their structure. mdpi.com Research into quinoxaline-related structures, specifically pyrrolo[2,3-b]quinoxaline derivatives, has shown they possess notable radical scavenging capabilities. nih.govnih.gov
In one study, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as the most effective radical scavenger among the tested derivatives in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govnih.gov Further computational analysis indicated that this compound is an effective scavenger of hydroxyl radicals (HO•), with a scavenging capability in non-polar environments comparable to reference antioxidants like Trolox and melatonin. nih.govnih.gov This suggests that in a physiological lipid environment, such compounds hold promise as HO• radical scavengers. nih.gov However, specific studies detailing the reactive oxygen species scavenging activity of this compound itself are not available in the cited sources.
Enzyme Inhibition and Receptor Modulation
The ability of quinoxaline derivatives to interact with various biological targets is a cornerstone of their pharmacological relevance. These interactions include the inhibition of essential bacterial enzymes, modulation of protein kinases involved in cell signaling, and antagonism of key receptors in the nervous system.
DNA Gyrase Inhibition
Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial agents. nih.gov A recent study focused on the design and synthesis of novel hybrid compounds containing a quinoxaline core and a pyrrolidine (B122466) moiety to act as DNA gyrase inhibitors. nih.gov These pyrrolidine-bearing quinoxaline derivatives were tested for their inhibitory effects on DNA gyrase using a DNA supercoiling assay, with resulting IC₅₀ values ranging from 26.57 to 84.84 μM when compared against the standard drug, ciprofloxacin. nih.gov This research underscores the potential of the pyrrolidinyl-quinoxaline scaffold as a foundation for developing new anti-infective agents that target bacterial DNA gyrase.
| Compound ID | Description | IC₅₀ (μM) vs. DNA Gyrase | Reference |
| Derivative Series | Pyrrolidine-bearing quinoxaline hybrids | 26.57 - 84.84 | nih.gov |
| Ciprofloxacin | Standard Drug | Not specified in range | nih.gov |
Kinase Inhibition (e.g., c-Met, EGFR, COX-2)
Quinoxaline derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. ekb.eg
c-Met Kinase Inhibition: The c-Met kinase is a recognized target in cancer therapy, and several quinoxaline-based inhibitors have been developed. lookchem.comnih.gov Research has shown that a quinoxaline scaffold can serve as a bioisosteric replacement for the 2-aminopyridine (B139424) core of known inhibitors like Crizotinib. lookchem.com A series of novel quinoxaline derivatives demonstrated potent inhibitory activity against the c-Met kinase enzyme and showed good inhibitory activity against a c-Met overexpressed human gastric cancer cell line (MKN-45). lookchem.com One review highlights a derivative, (6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amine, which is structurally related to the subject compound and indicates the relevance of the pyrrolidine-quinoxaline scaffold in targeting c-Met. ekb.eg
| Compound Class/Derivative | Target | Activity (IC₅₀) | Reference |
| Quinoxaline Derivative 4 (R-isomer) | c-Met Kinase | 6 nM | lookchem.com |
| Quinoxaline Derivative 5 (S-isomer) | c-Met Kinase | 92 nM | lookchem.com |
| Crizotinib (Control) | c-Met Kinase | Similar to Derivative 4 | lookchem.com |
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another key target in oncology. ekb.eg Quinoxaline derivatives have been designed as EGFR inhibitors, with some compounds showing potent activity. researchgate.net For example, certain ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylate derivatives exhibited strong EGFR inhibitory activity with IC₅₀ values in the nanomolar range, comparable to the drug Erlotinib. researchgate.net While the specific 2-chloro-3-pyrrolidinyl derivative was not tested, related quinazoline (B50416) structures bearing a 2-(pyrrolidin-1-yl)pyrimidine (B71391) side chain have shown promising EGFR inhibitory activity, suggesting the pyrrolidine moiety can be a valuable component in the design of such inhibitors. nih.gov
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is overexpressed in various cancers and inflammatory conditions. researchgate.net The development of dual-action drugs that inhibit both kinases and COX-2 is an active area of research. mdpi.com While direct data on this compound is unavailable, studies on related quinoxalinone and quinazolinone derivatives have shown inhibitory properties against COX-2. researchgate.net Certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally distinct but also heterocyclic, were found to inhibit both COX-1 and COX-2 with IC₅₀ values similar to the anti-inflammatory drug meloxicam. nih.gov
Serotonin (B10506) Receptor Modulation (e.g., 5-HT3A and 5-HT3AB Receptor Ligands)
The serotonin (5-HT) receptors are important therapeutic targets, particularly the 5-HT₃ receptor, which is a ligand-gated ion channel involved in nausea and vomiting. researchgate.net Research has been conducted on 3-chloroquinoxaline derivatives as potential 5-HT₃ receptor antagonists. A study on a series of 3-chloroquinoxaline-2-carboxamides found that the compounds exhibited mild to moderate 5-HT₃ antagonistic activity. researchgate.net One derivative in particular, compound 3g, showed a pA₂ value of 6.4, which is comparable to the standard antagonist Ondansetron (pA₂ of 6.9). researchgate.net Although the substituent at the 2-position is a carboxamide and not a pyrrolidine, this finding indicates that the 3-chloroquinoxaline core is a viable scaffold for targeting the 5-HT₃ receptor. The pyrrolidine ring itself is a known pharmacophore in ligands for other serotonin receptor subtypes, such as the 5-HT₁D receptor. nih.gov
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are enzymes that regulate cellular levels of the second messengers cAMP and cGMP. A complex derivative containing both a quinoxaline and a pyrrolidine moiety has been identified as a highly selective inhibitor of PDE10A, an enzyme highly expressed in the brain. nih.gov This compound, 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, demonstrated strong PDE10A inhibitory activity and effectiveness in a rat conditioned avoidance response test, a model relevant to psychosis. nih.gov While this molecule is significantly more complex than this compound, its structure establishes a clear precedent for combining these two rings to achieve potent and selective PDE inhibition. Additionally, related heterocyclic systems like quinazolines have been developed as potent inhibitors of cGMP-PDE (PDE5). nih.gov
Sirtuin Activation (e.g., Sirt6 Activators)
Sirtuins are a class of NAD⁺-dependent enzymes that play crucial roles in cellular homeostasis, including gene expression, metabolism, and genomic stability. nih.gov The activation of specific sirtuins, such as Sirtuin 6 (Sirt6), has emerged as a promising therapeutic strategy for a variety of human diseases. nih.gov
Research into novel Sirt6 activators has identified derivatives based on the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold as potent and selective agents. nih.gov In a study exploring the structure-activity relationships of these derivatives, the introduction of a 2-(pyrrolidin-1-yl) moiety was investigated. The resulting compound demonstrated a modest but clear impact on the potency of Sirt6 deacetylation. In a fluorometric assay, the 2-(pyrrolidin-1-yl) derivative (referred to as compound 18 in the study) exhibited a Sirt6 activation fold of 1.47 at a concentration of 100 μM. This level of activation was compared to the lead compound UBCS039, which showed a 1.12-fold activation in the same assay. These findings suggest that the pyrrolidinyl group contributes to the molecule's ability to activate the Sirt6 enzyme.
Table 1: Sirt6 Deacetylation Activity of a Pyrrolo[1,2-a]quinoxaline Derivative Data derived from a study on pyrrolo[1,2-a]quinoxaline-based Sirt6 activators.
| Compound | Concentration (μM) | Sirt6 Activation (Fold Change) |
| 2-(pyrrolidin-1-yl) derivative | 100 | 1.47 |
| UBCS039 (Reference) | 100 | 1.12 |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key therapeutic approach for Alzheimer's disease. nih.gov The quinoxaline scaffold has been utilized in the design of various acetylcholinesterase inhibitors. nih.gov Studies have shown that certain quinoxaline derivatives, such as those with 2,3-dimethyl substitutions, can exhibit potent AChE inhibitory activity. nih.gov For instance, unsubstituted quinoxaline showed moderate activity with an IC₅₀ value of 13.22 µM, while a 2,3-dimethylquinoxaline (B146804) derivative demonstrated higher potency with an IC₅₀ of 7.25 µM. nih.gov
However, a review of the available scientific literature did not yield specific data on the acetylcholinesterase inhibitory activity of this compound itself. While the general class of quinoxalines is of interest for AChE inhibition, dedicated studies on this particular substituted compound are needed to determine its potential in this area.
Other Pharmacological Activities (e.g., Antiviral, Antimalarial, Antidepressant, Antithrombotic)
The versatile quinoxaline core structure has been explored for a multitude of other pharmacological applications. sapub.orgnih.gov
Antiviral Activity: Quinoxaline derivatives are recognized for their potential as antiviral agents against a range of pathogens, including respiratory viruses. nih.govnih.gov Research has highlighted that the planar polyaromatic system of quinoxalines makes them good candidates for targeting viral proteins. nih.gov Notably, a series of novel pyrrolo[1,2-a]quinoxaline derivatives, which share a core structure with the subject compound, were identified as potent Sirt6 activators with significant anti-inflammatory properties. nih.gov One of these derivatives also demonstrated the ability to significantly suppress SARS-CoV-2 infection with an EC₅₀ value of 9.3 μM. nih.gov While this indicates the promise of the broader structural class, specific antiviral testing of this compound has not been reported.
Antimalarial Activity: The quinoxaline nucleus is a known pharmacophore in the development of antimalarial drugs. sapub.orgnih.gov Studies on related scaffolds, such as pyrrolo[1,2-a]quinoxalines, have been conducted to evaluate their in vitro activity against Plasmodium falciparum. researchgate.net These studies found that bispyrrolo[1,2-a]quinoxaline structures, in particular, showed superior antimalarial activity compared to their mono-pyrrolo counterparts. researchgate.net Despite the investigation of this general scaffold, specific data concerning the antimalarial efficacy of this compound is not available in the reviewed literature.
Antidepressant Activity: Several quinoxaline derivatives have been investigated for their potential to treat central nervous system disorders, including depression and anxiety. sapub.orgmdpi.com For example, N-(pyridin-3-yl) quinoxalin-2-carboxamide, a novel 5-HT₃ receptor antagonist, has shown potential antidepressant-like and anxiolytic-like effects in rodent models. nih.govnih.gov Another study identified 2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride as a promising anxiolytic agent. mdpi.com However, there is currently no specific research available on the antidepressant or anxiolytic activities of this compound.
Antithrombotic Activity: Research into the antithrombotic potential of quinoxaline-based compounds has been undertaken. Studies on quinoxalinone derivatives, which are structurally distinct from this compound, have identified them as potential dual inhibitors of thrombin and factor Xa, suggesting antithrombotic activity. However, no studies specifically investigating the antithrombotic properties of this compound were found in the reviewed scientific literature.
Mechanism of Action Studies
Molecular Targets and Binding Interactions
Quinoxaline (B1680401) derivatives are known to engage with a variety of molecular targets, which is central to their pharmacological effects. nih.gov The specific substitutions on the quinoxaline ring system, such as the chloro and pyrrolidinyl groups in 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline, dictate the nature and specificity of these interactions.
DNA Interaction Mechanisms
The quinoxaline scaffold is a well-established DNA-interacting motif, found in natural antibiotics like echinomycin. nih.gov These interactions can occur through several non-covalent mechanisms, including intercalation between DNA base pairs, binding within the major or minor grooves, and electrostatic interactions with the phosphate (B84403) backbone. mdpi.com
Studies on various quinoxaline derivatives have demonstrated their ability to bind to DNA. For instance, certain quinoxaline-based organometallic complexes have been shown to interact with DNA primarily through groove binding. researchgate.net Other quinoxaline compounds, particularly those with a peptide backbone, can act as bifunctional intercalators, inserting two quinoxaline rings into the DNA helix at once. nih.gov This strong binding can interfere with DNA replication and transcription, contributing to cytotoxic effects. The specific mode of DNA interaction for this compound itself has not been detailed in the reviewed literature, but the general propensity of the quinoxaline core suggests it is a likely molecular target.
Enzyme Active Site Binding
Quinoxaline derivatives have been identified as inhibitors or modulators of various enzymes. The planarity of the quinoxaline ring allows it to fit into the active sites of enzymes, particularly those that bind to flat heterocyclic molecules like ATP.
Topoisomerase II: Certain 2-substituted-quinoxaline analogs have been found to significantly suppress the activity of topoisomerase II, an enzyme crucial for managing DNA topology during replication. rsc.org Molecular modeling has supported these findings by showing a high binding affinity of these analogs to the active site of the topoisomerase II protein. rsc.org
Sirtuin 6 (Sirt6): A study on pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, including a compound with a 2-(pyrrolidin-1-yl) substitution, investigated their effects on Sirt6, a histone deacetylase. While the 2-(pyrrolidin-1-yl) analog itself showed only a small impact on Sirt6 deacetylation, this line of research highlights that the quinoxaline scaffold can be directed to target enzymes involved in epigenetic regulation. nih.gov
Epidermal Growth Factor Receptor (EGFR): In addition to topoisomerase II, some quinoxaline analogs exhibit significant binding affinity to the active site of EGFR, a key enzyme in cell signaling pathways that is often dysregulated in cancer. rsc.org
Interactive Table: Enzyme Targets of Quinoxaline Analogs
| Enzyme Target | Observed Effect | Related Quinoxaline Analog | Reference |
|---|---|---|---|
| Topoisomerase II | Substantial suppression of enzyme activity | 2-substituted-quinoxaline analog | rsc.org |
| Sirtuin 6 (Sirt6) | Minor impact on deacetylation activity | Pyrrolo[1,2-a]quinoxaline with 2-(pyrrolidin-1-yl) group | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Significant binding affinity to active site | 2-substituted-quinoxaline analog | rsc.org |
Receptor Binding Modes and Selectivity
The quinoxaline structure serves as a scaffold for ligands that can bind to neurotransmitter receptors. Research into close analogs of this compound has revealed selective binding to serotonin (B10506) (5-HT) receptors.
A study focusing on 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808), a structurally similar compound, identified it as a ligand that can discriminate between homomeric 5-HT3A and heteromeric 5-HT3AB receptors. nih.gov This particular analog showed an 83-fold higher binding affinity for the 5-HT3A receptor subtype. nih.gov Further exploration of this chemical series led to the development of quinoxaline derivatives with reversed selectivity. For example, 2-(4-methylpiperazin-1-yl)quinoxaline displayed an 8.3-fold selectivity for the 5-HT3AB receptor. nih.gov These findings demonstrate that subtle changes to the substituents on the quinoxaline core can dramatically alter receptor binding modes and selectivity, highlighting the potential for this compound to act as a selective receptor ligand. nih.gov
Cellular Pathway Modulation
By interacting with molecular targets, this compound and related compounds can significantly alter cellular signaling pathways, leading to distinct biological outcomes such as programmed cell death and cell cycle disruption.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanistic outcome for cytotoxic quinoxaline derivatives. Several studies have confirmed that these compounds can trigger this pathway in cancer cells.
Mechanistic studies on a novel quinoxaline-containing peptide showed that it induces apoptosis by first accumulating in lysosomes and blocking the process of autophagy. nih.govnih.gov This disruption leads to mitochondrial membrane potential damage and an increase in mitochondrial reactive oxygen species (ROS), ultimately activating the apoptotic cascade. nih.gov
Dispiro indenoquinoxaline pyrrolidine (B122466) derivatives have also been shown to induce cell death in MCF-7 breast cancer cells through ROS-mediated apoptosis. rsc.org The extent of apoptosis was quantified using Annexin V-FITC/PI staining, a standard method for detecting this process. rsc.org
Other 2-substituted-quinoxaline analogs have been demonstrated to trigger apoptosis in MCF-7 cells, as confirmed by flow cytometric analysis. rsc.org
Cell Cycle Arrest
In addition to inducing apoptosis, quinoxaline compounds can interfere with the normal progression of the cell cycle, a key process for cell proliferation.
Research on a 2-substituted-quinoxaline analog revealed its ability to induce cell cycle arrest at the G1 transition in MCF-7 cells. rsc.org Flow cytometry also showed an increased percentage of cells arrested in the G2/M and pre-G1 phases. rsc.org
Similarly, a dispiro indenoquinoxaline pyrrolidine compound was found to cause cell cycle arrest at both the G1/S and G2/M phases in MCF-7 cells. rsc.org
The enzyme Sirt6, a target of some quinoxaline derivatives, is known to mediate cell cycle arrest, suggesting a potential mechanism for this effect. nih.gov Furthermore, pyrrolidine-based compounds (though not quinoxalines) have been shown to arrest cells in the S-phase, indicating the potential contribution of the pyrrolidine moiety to this activity. nih.gov
Interactive Table: Cell Cycle Effects of Quinoxaline Analogs
| Compound Type | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| 2-substituted-quinoxaline analog | MCF-7 | G1, G2/M, pre-G1 | rsc.org |
| Dispiro indenoquinoxaline pyrrolidine | MCF-7 | G1/S, G2/M | rsc.org |
| Pyrrolidine-based triazole | Candida auris | S-phase | nih.gov |
Immunomodulatory Effects
A thorough review of available scientific literature did not yield any specific studies on the immunomodulatory effects of this compound. While some quinoxaline derivatives have been investigated for their influence on the immune system, no such data currently exists for this specific compound.
Bacterial SOS-Response Induction
The bacterial SOS response is a crucial DNA repair system that can be induced by various stressors, including DNA-damaging agents. nih.govnih.gov This response is a key mechanism for bacterial survival and adaptation. nih.gov Research into compounds that can modulate this pathway is of significant interest. However, there are no available studies or data to indicate that this compound induces the bacterial SOS response. A study on other quinoxaline 1,4-dioxide derivatives did show induction of the SOS-response in bacterial cells, but this cannot be extrapolated to the compound . mdpi.com
Cytokine Modulation in Inflammatory Responses
Cytokines are key signaling molecules that regulate inflammatory responses. The modulation of cytokine production is a critical aspect of anti-inflammatory therapies. While some pyrrolo[2,3-b]quinoxalines have been explored for their potential to attenuate cytokine storms by inhibiting tumor necrosis factor-alpha (TNF-α), there is no specific research detailing the effect of this compound on cytokine modulation. nih.govnih.gov Studies on other quinoxaline derivatives have suggested anti-inflammatory potential, but the specific impact on cytokine profiles for this compound remains uninvestigated. researchgate.netresearchgate.net
Structure Activity Relationship Sar and Ligand Design
Impact of Pyrrolidine (B122466) Moiety on Biological Activity
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in many biologically active compounds. researchgate.netnih.gov Its inclusion at the 3-position of the quinoxaline (B1680401) ring in 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline is anticipated to significantly influence the molecule's properties. The pyrrolidine moiety can engage in various non-covalent interactions, including hydrogen bonding and van der Waals forces, with biological targets. nih.gov
Studies on related quinoxaline derivatives have highlighted the importance of the substituent at the 3-position. For instance, in a series of antimicrobial quinoxaline derivatives, those bearing a pyrrolidinyl scaffold demonstrated notable activity. researchgate.netelsevier.com The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, a crucial feature for interaction with many biological receptors. Furthermore, the non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, which can be advantageous for fitting into specific binding pockets. nih.gov The choice of substituents on the pyrrolidine ring itself can further modulate activity by influencing the ring's conformation and electronic properties. nih.gov
In the context of anticancer activity, research on quinoxaline derivatives has shown that a secondary amine at the third position can increase activity, whereas primary and tertiary amines may decrease it. mdpi.com This suggests that the specific nature of the amine, in this case, a cyclic secondary amine (pyrrolidine), is a critical determinant of biological effect.
Influence of Halogen Substituents on Quinoxaline Core
The presence and position of halogen substituents on the quinoxaline core are known to dramatically affect the physicochemical properties and biological activity of the resulting compounds. In this compound, the chlorine atom at the 2-position is a key feature. Halogens, being electron-withdrawing groups, can modulate the electronic distribution of the quinoxaline ring system, impacting its reactivity and potential for π-π stacking interactions with aromatic residues in a protein's active site.
In SAR studies of various quinoxaline-based compounds, halogen substitution has been shown to be crucial for activity. For example, in a series of 2-aminoquinazolin-4(3H)-one derivatives, which share structural similarities with quinoxalines, chloro-substitution was found to be important for potent antiviral activity. nih.gov Similarly, studies on antiplasmodial quinoxaline derivatives indicated that the presence of a chloro group on the quinoxaline ring was a structural characteristic for activity. nih.gov The introduction of a chloro-substituent can also influence the chiroptical properties of quinoxaline derivatives, which may be attributed to the lone pairs of electrons on the chlorine atom. mdpi.com
The following table summarizes the effect of halogen substitution on the biological activity of some quinoxaline-related structures.
| Compound Series | Halogen Substituent | Impact on Biological Activity | Reference |
| 2-Aminoquinazolin-4(3H)-ones | Chloro | Important for potent anti-SARS-CoV-2 and anti-MERS-CoV activity. | nih.gov |
| 3-Trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides | Chloro | A structural feature for antiplasmodial activity. | nih.gov |
| Steroidal Quinoxalines | Chloro | Affects the chiroptical properties (Cotton effects). | mdpi.com |
Role of Substituents at Position 3 of the Quinoxaline Ring
The nature of the substituent at the 3-position of the quinoxaline ring is a critical determinant of biological activity and selectivity. In the case of this compound, this position is occupied by a pyrrolidine ring. As discussed, the pyrrolidine moiety can provide key interactions with biological targets.
Research on various quinoxaline derivatives has consistently demonstrated the significance of the substituent at this position. For instance, in a study of quinoxaline-based 5-HT3A receptor ligands, modifications at the 3-position led to significant changes in binding affinities and receptor subtype selectivity. nih.gov In another study focusing on anticancer quinoxalines, the presence of an N-linker at the third position was found to increase activity. mdpi.com
The following table illustrates the impact of different substituents at position 3 on the biological activity of quinoxaline derivatives from various studies.
| Quinoxaline Derivative Class | Substituent at Position 3 | Observed Biological Effect | Reference |
| Anticancer Quinoxalines | N-linker | Increased activity. | mdpi.com |
| 5-HT3A Receptor Ligands | Varied amines (e.g., 4-methylpiperazin-1-yl) | Modulated binding affinity and subtype selectivity. | nih.gov |
| Antimicrobial Quinoxalines | Pyrrolidinyl scaffold | Good to potent antimicrobial activity. | researchgate.netelsevier.com |
Stereochemical Considerations in Ligand Design
Stereochemistry plays a pivotal role in drug design, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules like proteins and nucleic acids. For chiral drugs, enantiomers can exhibit different pharmacological activities, with one being active and the other being inactive or even having undesirable effects.
While this compound itself is achiral, the introduction of substituents on the pyrrolidine ring can create stereocenters. The non-planar nature of the pyrrolidine ring can lead to different spatial arrangements of these substituents, which in turn can influence binding affinity and efficacy. nih.gov The stereochemistry of substituents on the pyrrolidine ring can control the ring's puckering, thereby presenting different pharmacophoric features to a biological target. nih.gov
For example, in the development of chiral drugs, it is a regulatory requirement to understand the absolute stereochemistry of compounds with chiral centers. In the context of quinoxaline derivatives, the chiroptical properties of steroidal quinoxalines have been shown to be influenced by substituents on the quinoxaline core, highlighting the importance of stereochemical considerations in this class of compounds. mdpi.com Therefore, in the design of analogs of this compound, careful consideration of stereochemistry would be essential if chiral centers are introduced.
Pharmacophore Elucidation for Target Interaction
Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For quinoxaline derivatives, which are known to interact with a variety of targets, including kinases, pharmacophore models can guide the design of new, more potent inhibitors. ajol.infoekb.eg
A general pharmacophore for kinase inhibitors often includes a heterocyclic scaffold that can form hydrogen bonds with the hinge region of the kinase active site, along with hydrophobic groups that occupy adjacent pockets. The quinoxaline nucleus in this compound can serve as this heterocyclic scaffold. ajol.info The nitrogen atoms of the pyrazine (B50134) ring can act as hydrogen bond acceptors.
Molecular modeling studies on quinoxaline derivatives as inhibitors of enzymes like GSK-3β have revealed key interactions within the binding pocket. ajol.infodoi.org These studies often show the quinoxaline nucleus making significant interactions, such as pi-alkyl interactions, with hydrophobic residues. ajol.info The pyrrolidine ring would likely occupy a hydrophobic pocket, and the chlorine atom could be involved in specific interactions that enhance binding affinity. The elucidation of a precise pharmacophore for a specific target of this compound would require detailed structural biology or computational modeling studies.
Computational and in Silico Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline, to the active site of a target protein.
Molecular docking simulations have been employed to predict the binding affinity of quinoxaline (B1680401) derivatives against various biological targets, indicating their potential therapeutic applications. For instance, derivatives of 3-(pyrrolidin-1-yl)quinoxaline have been investigated as potential antimicrobial agents by targeting the DNA gyrase enzyme. elsevier.com The binding energy, a measure of affinity, is calculated to quantify the strength of the interaction. Lower binding energy values suggest a more stable and potent ligand-protein complex. elsevier.com
In related studies, derivatives synthesized from quinoxaline precursors have shown potential as anti-diabetic agents by targeting α-amylase and α-glucosidase enzymes. nih.gov While direct docking studies on this compound are not extensively detailed in the available literature, research on analogous structures provides insight into its potential targets. For example, the structurally similar compound 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808) was identified as a ligand for 5-HT3A and 5-HT3AB receptors, demonstrating that small changes to the scaffold can significantly influence target selectivity and binding affinity.
The following table summarizes representative binding affinity predictions for related quinoxaline derivatives against various biological targets.
| Derivative Class | Biological Target | Predicted Binding Energy (kcal/mol) |
| 3-(pyrrolidin-1-yl)quinoxaline derivatives | DNA Gyrase | Lower binding energies indicate potential inhibition elsevier.com |
| Hydazino-quinoxaline derivatives | α-Amylase | Not specified, but showed inhibitory activity nih.gov |
| Hydazino-quinoxaline derivatives | α-Glucosidase | Not specified, but showed inhibitory activity nih.gov |
| N-benzyl quinoxaline-2-carboxamides | Human DNA Topoisomerase | Not specified, but identified as a potential target nih.gov |
| N-benzyl quinoxaline-2-carboxamides | VEGF Receptor | Not specified, but identified as a potential target nih.gov |
This table is illustrative and based on findings for structurally related compounds.
Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues within the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for the stability of the complex.
For 3-(pyrrolidin-1-yl)quinoxaline derivatives docked into the active site of the DNA gyrase pocket, simulations revealed various types of interactions that contribute to the stable binding, suggesting a mechanism for their antimicrobial effects. elsevier.com Similarly, studies on other quinoxaline derivatives targeting enzymes like COX-2 have identified key structural features that contribute to biological activity through specific interactions. nih.gov The analysis of these interactions is fundamental to understanding the structure-activity relationship (SAR) and for guiding the chemical modification of the lead compound to improve its efficacy and selectivity. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are often used as a follow-up to molecular docking to provide a more dynamic and realistic picture of the ligand-protein complex. While docking provides a static snapshot of the binding pose, MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding mode and conformational changes in both the ligand and the protein. Although specific MD simulation studies for this compound were not found in the reviewed literature, this technique is a standard and valuable tool in computational drug design to validate docking results and refine the understanding of ligand-receptor interactions.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug Likeness Profiling
For a compound to be a successful drug, it must not only be effective against its target but also possess favorable pharmacokinetic properties. ADMET prediction models are used to computationally estimate these properties early in the drug discovery process. These in silico tools assess factors like intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicity. udhtu.edu.ua
Studies on various quinoxaline and quinoline (B57606) derivatives have utilized ADMET prediction to evaluate their drug-like properties. nih.govudhtu.edu.uaresearchgate.net For example, in silico ADMET studies on certain quinoxalinone derivatives predicted high intestinal absorption, low blood-brain barrier permeability, and no hepatotoxicity or mutagenicity. nih.gov These predictions are often guided by principles like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. udhtu.edu.uaresearchgate.net Such analyses are crucial for identifying potential liabilities of a drug candidate and for prioritizing compounds for further development. researchgate.net
The following table illustrates typical parameters evaluated in an in silico ADMET profile for drug candidates.
| ADMET Property | Description | Desired Outcome for a Drug Candidate |
| A bsorption | Human Intestinal Absorption (HIA) | High percentage |
| Caco-2 Permeability | High | |
| D istribution | Blood-Brain Barrier (BBB) Penetration | Low (for peripherally acting drugs) |
| Plasma Protein Binding (PPB) | Moderate | |
| M etabolism | Cytochrome P450 (CYP) Inhibition | Low potential for drug-drug interactions |
| E xcretion | Clearance (CL) | Moderate to low |
| Half-life (T1/2) | Appropriate for dosing regimen udhtu.edu.ua | |
| T oxicity | hERG Inhibition (Cardiotoxicity) | Low risk |
| Hepatotoxicity | Non-toxic | |
| Mutagenicity (Ames test) | Non-mutagenic |
This table represents a general framework for ADMET profiling.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective molecules. nih.gov
QSAR studies have been successfully applied to various classes of heterocyclic compounds, including those with quinoline and pyrrolidin-2-one cores. researchgate.netresearchgate.net These models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. researchgate.net The models can highlight which parts of a molecule are important for its biological function, for instance, whether electron-donating or withdrawing groups at a certain position enhance or diminish activity. nih.gov While a specific QSAR study for this compound was not identified, the methodology is broadly applicable to this class of compounds for optimizing their therapeutic properties. nih.gov
Analytical Methods for Characterization and Quantification in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the compound's atomic connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline.
While specific experimental NMR data for this compound is not detailed in the surveyed literature, the expected chemical shifts can be inferred from analyses of closely related structures. For instance, in derivatives like 2-chloro-3-methylquinoxaline, the protons on the quinoxaline (B1680401) ring typically appear as a multiplet in the aromatic region (δ 6.77-8.00 ppm). mdpi.com The introduction of the pyrrolidine (B122466) ring at the C3 position would introduce characteristic signals for its methylene (B1212753) (–CH₂–) protons. These would be expected in the aliphatic region of the ¹H NMR spectrum, likely as multiplets.
Similarly, ¹³C NMR spectroscopy would confirm the presence of all 12 carbon atoms in the molecule. The carbon atoms of the quinoxaline core would resonate in the aromatic region, while the pyrrolidine carbons would appear at higher field. The carbon attached to the chlorine (C2) and the carbon attached to the pyrrolidinyl nitrogen (C3) would have distinct chemical shifts influenced by these electronegative atoms. In a related compound, 6-bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline, the pyrazole (B372694) carbons appear at specific chemical shifts that confirm its structure. nih.gov
Table 1: Illustrative ¹H and ¹³C NMR Data for Related Quinoxaline Structures This table provides example data from related compounds to illustrate the application of NMR spectroscopy, as specific data for this compound is not available in the cited literature.
| Compound | Technique | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 2-Phenylquinoxaline | ¹H NMR (500 MHz, CDCl₃) | 9.33 (s, 1H), 8.26-8.04 (m, 4H), 7.77 (m, 2H), 7.63-7.45 (m, 3H) | acgpubs.org |
| 2-Phenylquinoxaline | ¹³C NMR (126 MHz, CDCl₃) | 151.86, 143.38, 142.32, 141.61, 136.80, 130.28, 130.19, 129.64, 129.54, 129.16, 127.56 | acgpubs.org |
| 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline | ¹³C NMR | 13.85 (CH₃), 14.02 (CH₃), 107.83 (CH-pyrazole) | nih.gov |
Mass Spectrometry (MS) in Structural Confirmation
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula, C₁₂H₁₂ClN₃.
For this compound, the monoisotopic mass is calculated to be 233.07198 Da. uni.lu Mass spectrometers can detect the protonated molecule [M+H]⁺, which would have an m/z (mass-to-charge ratio) of approximately 234.07926. uni.lu Other common adducts that might be observed include the sodium adduct [M+Na]⁺. uni.lu The presence of a chlorine atom would be evident from a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Table 2: Predicted Mass Spectrometry Data for this compound Data predicted by computational methods.
| Adduct | Predicted m/z | Source |
|---|---|---|
| [M]⁺ | 233.07143 | uni.lu |
| [M+H]⁺ | 234.07926 | uni.lu |
| [M+Na]⁺ | 256.06120 | uni.lu |
| [M+K]⁺ | 272.03514 | uni.lu |
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features.
While a specific spectrum for the title compound is not available in the searched literature, analysis of related compounds provides insight into the expected peaks. For example, the C=N stretching vibration within the quinoxaline ring system is typically observed in the 1570-1610 cm⁻¹ region. nih.goviau.ir The aromatic C-H stretching vibrations of the benzene (B151609) portion of the quinoxaline ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine ring would be found just below 3000 cm⁻¹. A band corresponding to the C-Cl stretch would also be present, typically in the fingerprint region of the spectrum (e.g., ~754 cm⁻¹ in a related chloro-quinoxaline).
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure of the molecule.
Although a crystal structure for this compound has not been reported in the surveyed literature, studies on similar molecules like 2-chloroquinoxaline (B48734) have been performed. researchgate.net In the crystal structure of 2-chloroquinoxaline, the planar molecules arrange in a way that involves weak Cl···Cl interactions, forming a supramolecular chain. researchgate.net A crystallographic analysis of this compound would unequivocally confirm the connectivity of the pyrrolidine ring to the C3 position of the quinoxaline core and detail the conformation of the five-membered ring relative to the planar quinoxaline system.
Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a synthesized compound and for its quantification in various matrices. An HPLC method for this compound would be developed to separate it from any starting materials, by-products, or degradation products.
The method typically involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the quinoxaline chromophore absorbs strongly. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For related quinoxaline 1,4-dioxide derivatives, HPLC has been used to confirm purity levels greater than 95%. nih.gov
Research Applications and Future Directions
Development as Novel Therapeutic Agents
The unique structural features of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline have positioned it as a promising candidate for the development of new drugs. The quinoxaline (B1680401) nucleus itself is a well-established pharmacophore, known for a wide range of biological activities, and the addition of the chloro and pyrrolidinyl groups can significantly modulate these properties. nih.govnih.gov
Antimicrobial Drug Development
The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. mdpi.com In this context, derivatives of 3-(pyrrolidin-1-yl)quinoxaline have been synthesized and evaluated for their antimicrobial properties. One study focused on a series of 3-(pyrrolidin-1-yl)quinoxaline derivatives with different substituents at the C2 position, which were created through nucleophilic substitution reactions. These compounds demonstrated a range of antimicrobial activity from moderate to potent against various tested strains.
Specifically, certain derivatives exhibited excellent activity against Bacillus pumilus and Enterobacter cloacae. For instance, some compounds showed Minimum Inhibitory Concentration (MIC) values of 7.8, 15.6, and 3.91 µg/mL against B. pumilis and 15.6, 7.8, and 15.6 µg/mL against E. cloacae, which are comparable to the standard drug Ciprofloxacin (7.8 and 15.6 µg/mL, respectively). While some derivatives displayed moderate to good antifungal activity, others were found to have bactericidal and fungicidal effects. Molecular docking studies suggest that these compounds may exert their antimicrobial effects by inhibiting the DNA gyrase enzyme.
Table 1: Antimicrobial Activity of 3-(pyrrolidin-1-yl)quinoxaline Derivatives
| Compound/Strain | Bacillus pumilus (MIC µg/mL) | Enterobacter cloacae (MIC µg/mL) |
|---|---|---|
| Derivative 1 | 7.8 | 15.6 |
| Derivative 2 | 15.6 | 7.8 |
| Derivative 3 | 3.91 | 15.6 |
| Ciprofloxacin | 7.8 | 15.6 |
Anticancer Drug Discovery
The quinoxaline scaffold is a promising platform for the development of new anticancer agents. nih.gov While specific studies on the anticancer activity of this compound are limited, research on closely related quinoxaline derivatives suggests its potential. For instance, one study highlighted a quinoxaline-based derivative that exhibited potent and selective anticancer activity, inducing apoptosis in PC-3 prostate cancer cells through the inhibition of topoisomerase II. nih.gov This indicates that the quinoxaline core can be a key element in designing effective anticancer drugs.
Another study on various quinoxaline derivatives, including those with a chloro-substitution, demonstrated significant anti-proliferative effects against several cancer cell lines. nih.gov For example, a compound with a 3-(chloroquinoxalin-2-yl)amino group showed marked anticancer activity against the HCT116 cell line with an IC50 value of 4.4 µM. nih.gov These findings underscore the potential of chloro-substituted quinoxalines in cancer therapy and provide a strong rationale for the investigation of this compound in this area.
Table 2: Anticancer Activity of a Chloro-Substituted Quinoxaline Derivative
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 4.4 |
| HepG2 | >10 |
| MCF-7 | >10 |
Anti-inflammatory Drug Candidates
Quinoxaline derivatives have been investigated for their anti-inflammatory properties. mdpi.comnih.gov Although direct studies on the anti-inflammatory activity of this compound are not widely available, research on related compounds provides a basis for its potential in this field. For example, a series of novel quinoxaline derivatives were synthesized and showed significant anti-inflammatory and analgesic activities. mdpi.com Another study focused on quinoxalinone derivatives that exhibited anti-inflammatory activity comparable to the selective COX-2 inhibitor celecoxib, without causing ulcerogenic side effects. mdpi.com The development of new anti-inflammatory drugs with improved safety profiles is a significant therapeutic goal, and the quinoxaline scaffold presents a promising starting point. researchgate.netmdpi.com
Probes for Biological Research (e.g., Receptor Subtype Studies)
The structural characteristics of this compound make it a candidate for development as a biological probe, particularly for receptor subtype studies. The pyrrolidine (B122466) moiety is a common feature in ligands that bind to various receptors. For instance, a study on pyrrolo[1,2-a]quinoxaline-based derivatives investigated their role as Sirt6 activators. In this study, the introduction of a 2-(pyrrolidin-1-yl) group, among other substitutions, was shown to impact the deacetylation potency of Sirt6 to a small extent. nih.gov
Furthermore, research on perhydroquinoxaline-based κ-opioid receptor agonists has highlighted the importance of the pyrrolidine ring in receptor binding. mdpi.com Molecular docking studies have shown that the protonated pyrrolidine ring can form crucial ionic interactions with key amino acid residues, such as D138, in the binding pocket of the κ-opioid receptor. mdpi.com This ability to specifically interact with receptor subtypes makes such compounds valuable tools for studying receptor function and for the development of selective therapeutic agents. The development of selective small molecule agonists for receptors like the κ-opioid receptor is important for understanding their role in various physiological processes and for identifying new therapeutic targets. nih.gov
Material Science and Organic Electronics Applications
Quinoxaline derivatives are not only of interest in medicinal chemistry but also in the field of material science, particularly in the development of organic electronic materials. mdpi.com The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline core makes these compounds suitable for use as n-type organic semiconductors. While specific research on this compound in this area is yet to be extensively reported, the broader class of quinoxaline derivatives has shown promise in applications such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The introduction of different substituents onto the quinoxaline ring system allows for the fine-tuning of their electronic properties, such as the HOMO-LUMO energy gap, which is a critical factor for their performance in electronic devices.
Challenges and Opportunities in Quinoxaline Derivative Research
However, the versatility of the quinoxaline scaffold offers immense opportunities. The ability to modify the structure at various positions allows for the creation of large libraries of compounds for screening against different diseases. nih.govnih.gov The ongoing research into their anticancer, antimicrobial, and anti-inflammatory properties continues to reveal new therapeutic possibilities. nih.govnih.gov Furthermore, the exploration of their applications in material science is a rapidly growing field with the potential for significant technological advancements. nih.gov The integration of computational modeling and medicinal chemistry techniques is expected to accelerate the discovery and optimization of quinoxaline-based compounds for a wide range of applications. nih.gov
Q & A
Q. What are the key considerations in synthesizing 2-chloro-3-(pyrrolidin-1-yl)quinoxaline?
Methodological Answer: The synthesis typically involves nucleophilic substitution of 2,3-dichloroquinoxaline with pyrrolidine. A representative procedure includes:
- Step 1: Prepare 2,3-dichloroquinoxaline via chlorination of quinoxaline-2,3-dione using POCl₃ in the presence of DMF .
- Step 2: React the dichlorinated intermediate with pyrrolidine in anhydrous ethanol under reflux, using triethylamine as a base to neutralize HCl byproducts.
- Step 3: Purify the product via column chromatography (e.g., hexane/ethyl acetate gradient) and recrystallize from ethanol.
Critical Factors: - Reaction temperature (reflux vs. room temperature) affects substitution efficiency.
- Excess pyrrolidine (1.5–2 equiv.) ensures complete substitution at the 3-position .
Q. How is structural characterization performed for this compound?
Methodological Answer: Characterization involves:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.1 ppm; quinoxaline aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 258.09 for C₁₃H₁₄ClN₃) .
- X-ray Crystallography: For definitive confirmation of molecular geometry (if single crystals are obtained) .
Q. What preliminary biological screening data exist for this compound?
Methodological Answer: Early studies highlight:
- Antimicrobial Activity: MIC values (0.22–0.88 mg/mm²) against P. aeruginosa and S. aureus via agar diffusion assays .
- Anticancer Activity:
| Activity | Assay | Result | Reference |
|---|---|---|---|
| Antimicrobial | Agar diffusion | MIC = 0.22 mg/mm² (P. aeruginosa) | |
| Anticancer (in vivo) | Ovarian xenograft model | 100% tumor suppression |
Advanced Research Questions
Q. How do structural modifications influence its biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies suggest:
- Pyrrolidine Substitution: Replacing pyrrolidine with piperazine enhances solubility but reduces anticancer potency due to decreased lipophilicity .
- Chlorine Position: 2-Chloro substitution is critical for DNA intercalation; replacing chlorine with methyl or trifluoromethyl groups diminishes activity .
- Quinoxaline Core Modifications: Adding electron-withdrawing groups (e.g., nitro) improves antimicrobial activity but increases cytotoxicity .
Q. What mechanistic insights exist for its antitumor activity?
Methodological Answer: Mechanistic studies propose:
- Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage in ovarian cancer cells .
- VEGFR-2 Inhibition: Docking simulations show interaction with kinase domain residues (e.g., Lys868, Asp1046) via the pyrrolidine nitrogen .
- DNA Interaction: UV-Vis and fluorescence quenching studies confirm intercalation into DNA grooves .
Q. How can researchers resolve contradictions in reported biological data?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., ovarian vs. breast cancer cell lines) may arise from:
Q. What computational tools are used to predict its pharmacokinetics?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predict binding affinity to targets like VEGFR-2 (PDB ID: 4AG8) .
- ADMET Prediction (SwissADME): LogP ≈ 2.5 (optimal for blood-brain barrier penetration), but high plasma protein binding (>90%) limits free concentration .
- QSAR Models: Use 2D descriptors (e.g., topological polar surface area) to optimize bioavailability .
Q. What are the stability challenges in aqueous solutions?
Methodological Answer:
Q. How can pharmacological optimization improve its therapeutic index?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
